molecular formula C13H20BNO5 B2884134 2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde CAS No. 1329422-59-4

2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde

Cat. No.: B2884134
CAS No.: 1329422-59-4
M. Wt: 281.12
InChI Key: PJUAFQNQEFKGFF-UHFFFAOYSA-N
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Description

2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde is a complex organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by its unique structure, which includes a boron atom integrated into a bicyclic framework. The presence of boron in the structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO5/c1-15-7-12(17)19-14(15,20-13(18)8-15)11(9-16)10-5-3-2-4-6-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUAFQNQEFKGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C(C=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde typically involves the reaction of cyclohexyl ketones with boronic acids under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The boron atom in the structure can be oxidized to form boronic acids or borates.

    Reduction: The carbonyl groups in the structure can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde involves its interaction with molecular targets through its boron atom. The boron atom can form coordinate bonds with various biomolecules, affecting their function. The compound can also participate in redox reactions, altering the oxidative state of its targets. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to 2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde include other boron-containing heterocycles, such as:

Biological Activity

The compound 2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H24B1N1O6C_{17}H_{24}B_{1}N_{1}O_{6}, with a molecular weight of approximately 343.19 g/mol. The structure features a bicyclic framework with multiple functional groups that may contribute to its biological effects.

Research indicates that the compound interacts with various biological pathways, primarily through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could protect cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description Reference
Enzyme InhibitionInhibits indoleamine 2,3-dioxygenase (IDO)
AntioxidantExhibits protective effects against oxidative damage
CytotoxicityDemonstrated cytotoxic effects on cancer cell lines
AntimicrobialActive against specific bacterial strains

Study 1: Enzyme Inhibition

A study investigated the effects of the compound on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. The results indicated a significant reduction in IDO activity, suggesting potential therapeutic applications in cancer immunotherapy.

Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models. This antioxidant activity suggests its potential use in protecting against diseases associated with oxidative stress.

Study 3: Cytotoxic Effects

Research on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. This effect was attributed to its ability to disrupt mitochondrial function and activate caspase pathways.

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